molecular formula C71H103N25O20S4 B12373681 H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2

H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2

Cat. No.: B12373681
M. Wt: 1755.0 g/mol
InChI Key: OVGWJAPVCSMQOB-UKQKOMOBSA-N
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Description

The compound “H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2” is a synthetic peptide composed of various amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide may have unique properties due to its specific sequence and structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage: Releasing the peptide from the resin and removing side-chain protecting groups using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking disulfide bonds to yield free thiol groups.

    Substitution: Modifying side chains of amino acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

    Oxidation: Disulfide-bonded peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

Peptides like “H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2” have diverse applications in scientific research:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating peptide interactions with proteins and cell membranes.

    Medicine: Developing peptide-based drugs for various diseases.

    Industry: Creating peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. They may interact with specific molecular targets, such as receptors or enzymes, to exert their effects. The pathways involved can include signal transduction, enzyme inhibition, or modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2: A synthetic peptide with a unique sequence.

    Other Peptides: Similar peptides with variations in amino acid sequences.

Uniqueness

The uniqueness of “this compound” lies in its specific sequence, which may confer unique biological activities and properties compared to other peptides.

Properties

Molecular Formula

C71H103N25O20S4

Molecular Weight

1755.0 g/mol

IUPAC Name

(1R,6R,9S,12S,15S,21R,24S,27S,33S,36S,41R)-15-(4-aminobutyl)-12-(2-amino-2-oxoethyl)-9-(3-carbamimidamidopropyl)-41-[[2-[[(2S)-4-hydroxy-1-[(2S,3R)-3-hydroxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-33-(1H-imidazol-4-ylmethyl)-36-(1H-indol-3-ylmethyl)-24-methyl-8,11,14,17,20,23,26,32,35,38,40-undecaoxo-3,4,43,44-tetrathia-7,10,13,16,19,22,25,31,34,37,39-undecazatricyclo[19.17.7.027,31]pentatetracontane-6-carboxamide

InChI

InChI=1S/C71H103N25O20S4/c1-33-58(104)92-47-29-118-119-30-48(86-55(102)26-81-67(113)51-21-37(98)27-96(51)70(116)56(34(2)97)94-62(108)42-14-15-53(100)84-42)65(111)93-49(66(112)88-43(19-35-23-79-39-10-4-3-9-38(35)39)63(109)90-45(20-36-24-77-32-82-36)69(115)95-18-8-13-50(95)68(114)83-33)31-120-117-28-46(57(74)103)91-61(107)41(12-7-17-78-71(75)76)87-64(110)44(22-52(73)99)89-60(106)40(11-5-6-16-72)85-54(101)25-80-59(47)105/h3-4,9-10,23-24,32-34,37,40-51,56,79,97-98H,5-8,11-22,25-31,72H2,1-2H3,(H2,73,99)(H2,74,103)(H,77,82)(H,80,105)(H,81,113)(H,83,114)(H,84,100)(H,85,101)(H,86,102)(H,87,110)(H,88,112)(H,89,106)(H,90,109)(H,91,107)(H,92,104)(H,93,111)(H,94,108)(H4,75,76,78)/t33-,34+,37?,40-,41-,42?,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-/m0/s1

InChI Key

OVGWJAPVCSMQOB-UKQKOMOBSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCCN)CC(=O)N)CCCNC(=N)N)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)CC4=CNC=N4)CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)[C@@H]7CC(CN7C(=O)[C@H]([C@@H](C)O)NC(=O)C8CCC(=O)N8)O

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC(=O)N)CCCNC(=N)N)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)CC4=CNC=N4)CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CC(CN7C(=O)C(C(C)O)NC(=O)C8CCC(=O)N8)O

Origin of Product

United States

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